3-Amino-3-(2-fluorophenyl)propanamide
Description
3-Amino-3-(2-fluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by an amino group at the β-position and a 2-fluorophenyl substituent. These compounds typically exhibit moderate to high synthetic yields (26–74%) and distinct physicochemical properties, such as melting points (228–325°C) and UPLC retention times (3.32–4.87 minutes), which are influenced by fluorine substitution patterns and functional group variations .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
JJVUNRDKIYVUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoro-β-phenylethylamine, which is subsequently acylated with a suitable acylating agent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the amine to nitroso (-NO) or nitro (-NO₂) derivatives. For example:
This reaction is pH-dependent, with optimal yields achieved in mildly acidic conditions (pH 4–6) .
Substitution Reactions
The 2-fluorophenyl group enables electrophilic aromatic substitution (EAS). Halogenation and sulfonation occur at the meta position relative to the fluorine atom due to its electron-withdrawing nature:
| Reaction Type | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 3-Amino-3-(2-fluoro-5-bromophenyl)propanamide | 72 | 0–5°C, DCM |
| Sulfonation | H₂SO₄ | 3-Amino-3-(2-fluoro-5-sulfophenyl)propanamide | 65 | 80°C, 2 h |
Steric hindrance from the propanamide side chain limits reactivity at the ortho position .
Enzymatic Cleavage
In biochemical contexts, β-alanyl aminopeptidase selectively cleaves the amide bond, releasing 3-fluoroaniline (detectable via SPME-GC/MS):
Key kinetic data from Pseudomonas aeruginosa strains:
| Strain ID | Enzyme Activity (μg/mL 3-fluoroaniline) |
|---|---|
| AA44 | 38.5 ± 0.9 |
| PA01 | 32.7 ± 0.4 |
| AUS52 | 19.8 ± 0.1 |
This reaction serves as a diagnostic biomarker for Gram-negative pathogens in cystic fibrosis sputum .
Cyclization and Condensation
Under microwave irradiation with Cs₂CO₃ , intramolecular cyclization forms pyridine-fused benzofurans :
Reaction optimization showed:
Hydrolysis
Acidic or basic hydrolysis cleaves the amide bond:
| Conditions | Reagent | Product |
|---|---|---|
| Acidic | HCl/H₂O | 3-Amino-3-(2-fluorophenyl)propanoic acid |
| Basic | NaOH/EtOH | 3-Amino-3-(2-fluorophenyl)propanoate |
Hydrolysis rates correlate with temperature, achieving >90% conversion at 80°C .
Scientific Research Applications
Lead Compound Development
3-Amino-3-(2-fluorophenyl)propanamide serves as a lead compound in drug development due to its ability to bind to various biological receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural characteristics suggest potential pharmacological activities, including:
- Antidepressant effects
- Anti-inflammatory properties
- Modulation of neurotransmitter systems
Preliminary studies indicate that this compound exhibits significant binding affinity to target proteins, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action. For instance, compounds similar in structure have shown varying degrees of biological activity, which could be leveraged in drug design.
Pharmacological Studies
Research has demonstrated the compound's potential as a pharmacological agent:
- A study published in PubMed highlighted the high affinity of similar compounds for the mu opioid receptor, suggesting a potential role in pain management therapies .
- Another investigation into small molecule ligands indicated that modifications to the compound could enhance binding affinities for specific targets, revealing avenues for therapeutic optimization .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
The position of fluorine on the phenyl ring and the presence of additional functional groups (e.g., hydroxyimino) significantly alter chemical reactivity and biological interactions. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
- Hydroxyimino Group: Analogs like Compound 15 (para-F) and Compound 13 (2,4-diF) incorporate a hydroxyimino group, which may stabilize the molecule through intramolecular hydrogen bonding, as evidenced by their distinct 1H NMR shifts (δ 5.55–9.46 ppm) .
Pharmacological Implications
While biological data for 3-Amino-3-(2-fluorophenyl)propanamide are unavailable, its analogs demonstrate LSD1 inhibitory activity. For instance:
- Compound 23 (2-mercaptophenyl derivative) showed moderate LSD1 inhibition (IC50 ~200 nM), attributed to electron-withdrawing substituents enhancing enzyme interaction .
- Ortho-fluorofentanyl () highlights the pharmacological relevance of 2-fluorophenyl groups in CNS-targeting molecules, though this compound acts via opioid receptor agonism .
Biological Activity
3-Amino-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential pharmacological applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for various therapeutic uses. This article reviews its biological activity, focusing on antibacterial properties, its role as an enzyme substrate, and implications in disease treatment.
Chemical Structure and Properties
The chemical formula for this compound is C10H12FN2O, featuring a fluorinated phenyl group which may enhance its biological activity compared to non-fluorinated analogs. The presence of the amino group allows for hydrogen bonding, potentially increasing affinity for biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
These results suggest that the compound may be effective against common pathogens responsible for respiratory and urinary tract infections .
Enzyme Interaction
This compound has been utilized as a substrate in biochemical assays to detect β-alanyl aminopeptidase activity, particularly in pathogens like Pseudomonas aeruginosa. This enzyme is crucial for the hydrolysis of amino acids from protein substrates, making it a target for diagnostic applications in cystic fibrosis patients. The compound's interaction leads to the generation of volatile organic compounds that can be detected with high sensitivity .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various derivatives of alkaloids showed that compounds similar to this compound demonstrated potent antibacterial activity with MIC values significantly lower than those of standard antibiotics . This highlights the potential for developing new antibacterial agents based on its structure.
- Diagnostic Applications : The use of this compound as a substrate for detecting bacterial infections offers a rapid diagnostic tool. In clinical settings, it was shown to achieve a detection rate of 95% within 8 hours, which is critical for timely treatment decisions in patients with cystic fibrosis .
Q & A
Q. What are the recommended synthetic routes for 3-amino-3-(2-fluorophenyl)propanamide, and how can reaction conditions be optimized?
The synthesis of fluorophenyl-substituted propanamides typically involves nucleophilic substitution or condensation reactions. For example:
- Acyl chloride route : Reacting 3-(2-fluorophenyl)propanoyl chloride with ammonia under anhydrous conditions in dichloromethane, catalyzed by triethylamine, yields the target amide. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to NH₃) and maintaining temperatures below 0°C to minimize hydrolysis .
- Hydroxyimino intermediates : Derivatives like 3-amino-3-(hydroxyimino)-N-[2-substituted phenyl]propanamide (e.g., compound 23 in ) are synthesized via oxime formation, achieving 65–74% yields using hydroxylamine hydrochloride under reflux in ethanol .
Key parameters : Purity (>95%) is confirmed via UPLC (retention time: 3.32–4.87 min), and yields improve with inert atmospheres (N₂ or Ar) .
Q. What analytical techniques are critical for characterizing this compound?
- 1H NMR : Diagnostic signals include aromatic protons (δ 7.08–8.05 ppm for the 2-fluorophenyl group), NH₂ resonances (δ 5.55–9.46 ppm), and coupling constants (e.g., J = 7.6–8.0 Hz for ortho-fluorine effects) .
- UPLC : Retention times (3.32–4.87 min) and purity (>98%) are validated using C18 columns with acetonitrile/water gradients .
- Melting point : Ranges between 228–325°C, depending on substituents (e.g., hydroxyimino derivatives melt at higher temperatures due to hydrogen bonding) .
Q. What physicochemical properties influence the stability and solubility of this compound?
- Lipophilicity : The 2-fluorophenyl group increases logP (~1.8–2.2), enhancing membrane permeability but reducing aqueous solubility. Solubility in DMSO is >50 mg/mL, while in water, it is <0.1 mg/mL .
- Thermal stability : Decomposition occurs above 300°C, with a boiling point estimated at ~589°C (extrapolated from similar propanamides) .
- pH sensitivity : The amide bond is stable at pH 4–8 but hydrolyzes under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what are the implications of chiral impurities?
- Chiral resolution : Use (S)- or (R)-enantiopure starting materials (e.g., chiral auxiliaries or enzymatic catalysis) to avoid racemization. For example, highlights the necessity of >99% enantiomeric excess (ee) in intermediates to prevent off-target biological activity .
- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and circular dichroism (CD) spectroscopy confirm ee. Impurities <0.1% are critical for pharmacological studies to avoid confounding results .
Q. What mechanistic insights explain its inhibitory activity against lysine-specific demethylase 1 (LSD1)?
- Binding mode : The 2-fluorophenyl group engages in hydrophobic interactions with LSD1’s FAD-binding pocket, while the amino group coordinates catalytic iron(II). Kinetic studies (IC₅₀ = 0.8–1.2 µM) suggest competitive inhibition with substrate analogues like H3K4me2 .
- Structure-activity relationships (SAR) : Substitution at the phenyl ring (e.g., -SH or -OCH₃) modulates potency. For instance, the thiol-substituted derivative (compound 23) shows 3-fold higher activity than ethyl-substituted analogues due to enhanced π-stacking .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Assay variability : Differences in LSD1 enzyme sources (recombinant vs. cell lysates) and substrate concentrations (e.g., 10 µM vs. 50 µM H3K4me2) can alter IC₅₀. Standardize assays using recombinant human LSD1 and fixed substrate levels .
- Cellular vs. enzymatic activity : Discrepancies arise due to cell permeability (e.g., logD adjustments) or off-target effects. Use orthogonal assays (e.g., siRNA knockdown) to validate target specificity .
Q. What strategies optimize bioavailability for in vivo studies?
- Prodrug design : Convert the amide to ester prodrugs (e.g., methyl ester) to enhance oral absorption. Hydrolysis in plasma regenerates the active form .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility. Pharmacokinetic studies in rodents show a 2.5-fold increase in Cₘₐₓ with PEG-400 co-solvents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
